molecular formula C7H13NO3 B13239469 Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate

Cat. No.: B13239469
M. Wt: 159.18 g/mol
InChI Key: MFDAZFNLGQYYMB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-1,3-oxazolidine-5-carboxylate typically involves the reaction of ethyl chloroformate with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted oxazolidines

Scientific Research Applications

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity and leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate can be compared with other similar compounds such as:

    Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and functional groups.

    Thiazolidines: These compounds contain sulfur instead of oxygen in the ring, leading to different chemical and biological properties.

    Imidazolidines: These compounds have two nitrogen atoms in the ring, which affects their reactivity and applications.

Biological Activity

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of oxazolidines, which are five-membered heterocycles featuring nitrogen and oxygen atoms. The presence of the carboxylate group enhances its solubility and reactivity, making it a versatile candidate for drug development.

The antimicrobial activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This is achieved through interaction with the ribosomal subunits, similar to other oxazolidinone derivatives like linezolid. The compound's structure allows it to bind effectively to the bacterial ribosome, disrupting normal function and leading to bacterial cell death.

Case Studies

  • In Vitro Studies : Research has shown that derivatives of oxazolidines exhibit broad-spectrum antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Bacillus subtilis, indicating potent antibacterial properties .
  • Clinical Relevance : The compound's potential against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted in various studies. Its effectiveness in overcoming antibiotic resistance mechanisms makes it a promising candidate for further development in clinical settings .

This compound exhibits anticancer properties by inducing apoptosis in cancer cells. This is facilitated through the modulation of signaling pathways involved in cell proliferation and survival.

Research Findings

  • Cytotoxicity Assays : In vitro assays have demonstrated that the compound has significant cytotoxic effects on various cancer cell lines. For example, it showed inhibition rates exceeding 70% against colon cancer cell lines (HCT-116) and non-small cell lung cancer (NCI-H460) at specific concentrations .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell growth regulation, providing insights into its potential as a targeted therapy .

Comparative Biological Activity Table

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus16 μg/mL
AntibacterialBacillus subtilis16 μg/mL
AnticancerHCT-116 (Colon Cancer)IC50 = 72.14%
AnticancerNCI-H460 (Lung Cancer)IC50 = 80.92%

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 5-methyl-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C7H13NO3/c1-3-10-6(9)7(2)4-8-5-11-7/h8H,3-5H2,1-2H3

InChI Key

MFDAZFNLGQYYMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNCO1)C

Origin of Product

United States

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